

Application Notes and Protocols for Gly-Gly-PEG4-methyltetrazine

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Compound of Interest		
Compound Name:	Gly-Gly-Gly-PEG4-methyltetrazine	
Cat. No.:	B8106614	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Gly-Gly-PEG4-methyltetrazine** in the development of antibody-drug conjugates (ADCs) and other bioconjugates. This document outlines the key features of this linker, detailed experimental protocols, and data presentation for reproducible results.

Introduction

Gly-Gly-PEG4-methyltetrazine is a versatile linker that combines a cleavable tripeptide sequence, a hydrophilic PEG4 spacer, and a bioorthogonal methyltetrazine moiety.[1][2][3][4][5] This combination of features makes it an ideal component in the construction of ADCs, enabling the precise and stable conjugation of therapeutic payloads to antibodies. The methyltetrazine group participates in a highly efficient and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified antibody, a cornerstone of bioorthogonal "click chemistry".[6][7][8] The Gly-Gly-Gly tripeptide is designed to be susceptible to cleavage by intracellular enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment, ensuring targeted payload release.[9][10][11] [12] The PEG4 spacer enhances the linker's aqueous solubility, which can reduce aggregation and potentially improve the pharmacokinetic properties of the resulting ADC.[13][14]

Key Features and Applications



- Bioorthogonal Conjugation: The methyltetrazine group allows for a highly specific and rapid "click" reaction with TCO-modified biomolecules, even in complex biological media. This reaction is characterized by its high efficiency and the absence of toxic catalysts.[15][16]
- Enzymatic Cleavage: The Gly-Gly-Gly tripeptide sequence serves as a substrate for lysosomal proteases, facilitating the release of the conjugated payload within the target cell.
 [9][11][17]
- Enhanced Solubility: The hydrophilic PEG4 spacer improves the overall solubility of the linker and the subsequent conjugate, which can be beneficial when working with hydrophobic payloads.[13][14]
- Versatility: This linker is suitable for a two-step pre-targeting approach in which a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the administration of the smaller, faster-clearing linker-payload conjugate.[2][15][18][19]
 [20]

Experimental Protocols

The development of an ADC using **Gly-Gly-PEG4-methyltetrazine** typically involves a multi-stage process. The following protocols provide a step-by-step guide for the key experimental procedures.

Protocol 1: Conjugation of a Payload to Gly-Gly-PEG4-methyltetrazine

This protocol describes the conjugation of a payload containing a suitable reactive group (e.g., a carboxylic acid) to the N-terminal amine of the Gly-Gly-Gly tripeptide.

Materials:

- Gly-Gly-Gly-PEG4-methyltetrazine
- Payload with a carboxylic acid group (e.g., a cytotoxic drug)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent



- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Reaction vessel
- Magnetic stirrer
- High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

- Activation of Payload: In a reaction vessel, dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the payload.
- Conjugation Reaction: In a separate vessel, dissolve Gly-Gly-Gly-PEG4-methyltetrazine
 (1.2 equivalents) in anhydrous DMF. Add the activated payload solution dropwise to the
 linker solution. Let the reaction proceed at room temperature overnight with gentle stirring.
- Purification: Monitor the reaction progress by HPLC. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
- Characterization and Storage: Characterize the purified product by mass spectrometry to confirm its identity. Lyophilize the pure fractions and store at -20°C under desiccated conditions.



Parameter	Value
Reactants	
Payload (with COOH)	1 eq.
NHS	1.1 eq.
DCC	1.1 eq.
Gly-Gly-Gly-PEG4-methyltetrazine	1.2 eq.
Reaction Conditions	
Solvent	Anhydrous DMF
Temperature	Room Temperature
Reaction Time	Overnight
Purification	Reverse-Phase HPLC

Protocol 2: Preparation of a TCO-Modified Antibody

This protocol details the modification of a monoclonal antibody with a TCO-NHS ester to introduce the reactive handle for the iEDDA reaction.

Materials:

- Monoclonal antibody (mAb)
- TCO-NHS ester
- Reaction Buffer: 1x Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 8.0-8.5
- Desalting columns (e.g., PD-10)
- Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:



- Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any amine-containing buffers. Adjust the antibody concentration to 2-10 mg/mL.
- TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
- Modification Reaction: Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v). Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
- Characterization: Determine the degree of labeling (DOL), i.e., the average number of TCO
 molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by
 reacting with a fluorescently labeled tetrazine and measuring the absorbance.

Parameter	Value
Reactants	
Antibody Concentration	2-10 mg/mL
TCO-NHS Ester	5-20 molar excess
Reaction Conditions	
Buffer	PBS with 5 mM EDTA, pH 8.0-8.5
Co-solvent	<10% DMSO
Temperature	Room Temperature
Reaction Time	1-2 hours
Purification	Desalting Column

Protocol 3: ADC Synthesis via iEDDA "Click" Reaction



This protocol describes the final conjugation of the payload-linker construct to the TCO-modified antibody.

Materials:

- TCO-modified antibody (from Protocol 2)
- Payload-Gly-Gly-PEG4-methyltetrazine conjugate (from Protocol 1)
- Reaction Buffer: 1x PBS, pH 7.4
- Size-Exclusion Chromatography (SEC) system

Procedure:

- Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the payload-linker conjugate to the TCO-modified antibody solution in PBS.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Purification: Purify the resulting ADC from unreacted payload-linker using SEC with PBS as the mobile phase.
- Characterization:
 - Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC), or Mass Spectrometry.[21][22][23]
 - Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
 - In vitro Cell Viability Assays: Evaluate the potency and specificity of the ADC using relevant cancer cell lines.

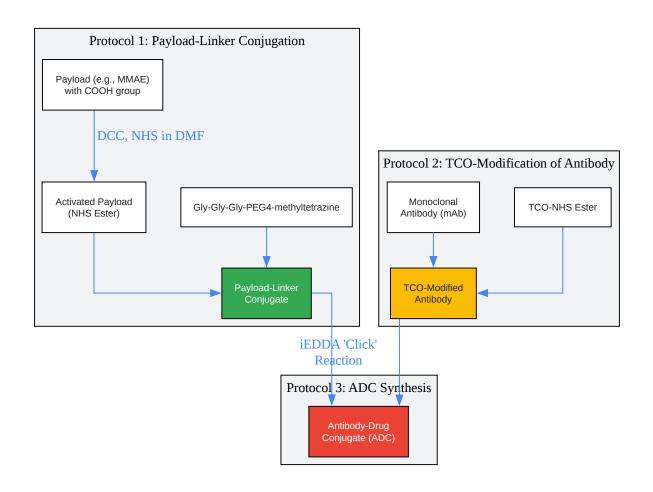


Parameter	Value
Reactants	
Payload-Linker Conjugate	1.5 - 3.0 molar excess over TCO groups
Reaction Conditions	
Buffer	PBS, pH 7.4
Temperature	Room Temperature or 4°C
Reaction Time	1-4 hours or Overnight
Purification	Size-Exclusion Chromatography (SEC)
Characterization	DAR (HIC, RP-HPLC, MS), Purity (SEC)

Visualizing the Workflow and Mechanism

To better understand the experimental processes and the underlying biological mechanism, the following diagrams have been generated using the DOT language.

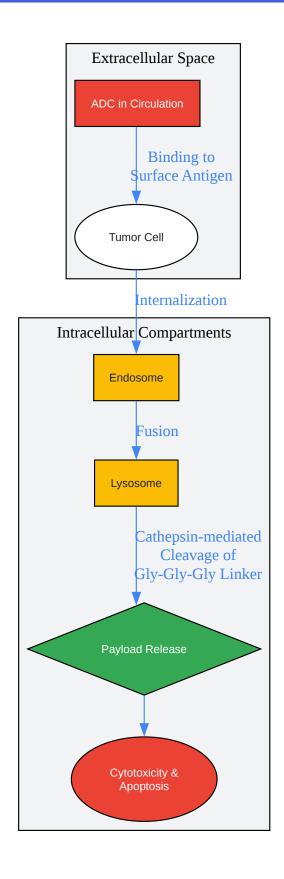




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Caption: Experimental workflow for the synthesis of an ADC.





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